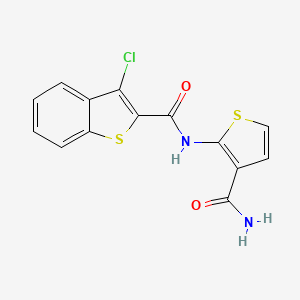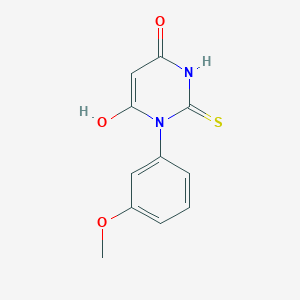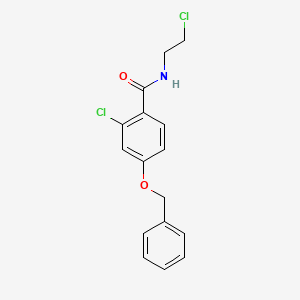
4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide
Overview
Description
4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a benzyloxy group, two chlorine atoms, and a carboxamide functional group
Mechanism of Action
Target of Action
Compounds with a carboxamide moiety have been known to form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity .
Mode of Action
It’s plausible that the compound interacts with its targets through the formation of hydrogen bonds, given the presence of the carboxamide moiety . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
The compound’s potential to form hydrogen bonds with various enzymes and proteins suggests that it could influence multiple biochemical pathways, depending on the specific targets it interacts with .
Result of Action
The potential inhibitory effects on various enzymes and proteins suggest that the compound could alter cellular processes, potentially leading to changes in cell function .
Preparation Methods
The synthesis of 4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, which is then reacted with a phenol derivative to form the benzyloxy group.
Introduction of the carboxamide group: This step involves the reaction of the benzyloxy compound with a chlorinated benzoic acid derivative to form the carboxamide group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the carboxamide group can yield an amine derivative.
Scientific Research Applications
4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its carboxamide group allows for the formation of hydrogen bonds with biological molecules, making it a useful tool in biochemical research.
Medicine: It has potential applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Comparison with Similar Compounds
4-(benzyloxy)-2-chloro-N-(2-chloroethyl)benzenecarboxamide can be compared with other similar compounds, such as:
4-(benzyloxy)-2-chlorobenzenecarboxamide: This compound lacks the 2-chloroethyl group, which may result in different chemical reactivity and biological activity.
4-(benzyloxy)-N-(2-chloroethyl)benzenecarboxamide: This compound lacks the 2-chloro substituent on the benzene ring, which may affect its chemical and biological properties.
2-chloro-N-(2-chloroethyl)benzenecarboxamide: This compound lacks the benzyloxy group, which may result in reduced binding affinity to biological targets.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-8-9-19-16(20)14-7-6-13(10-15(14)18)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQYFBHYKALEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330893 | |
| Record name | 2-chloro-N-(2-chloroethyl)-4-phenylmethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478040-19-6 | |
| Record name | 2-chloro-N-(2-chloroethyl)-4-phenylmethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


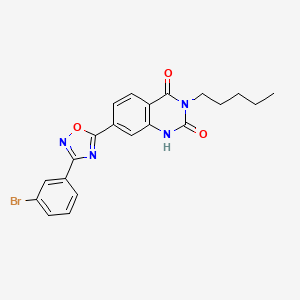
![(Z)-N'-(2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ylidene)-3-nitrobenzohydrazide](/img/structure/B2952043.png)
![Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2952044.png)
![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2952046.png)
![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)
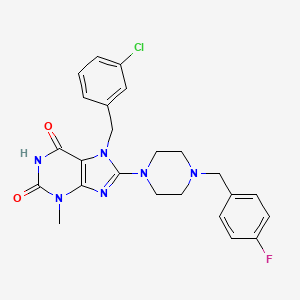
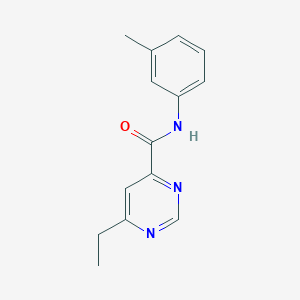
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)
![Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2952056.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)
![3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)
